molecular formula C17H8ClFN2O3 B2719501 6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 333773-14-1

6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No. B2719501
CAS RN: 333773-14-1
M. Wt: 342.71
InChI Key: IGQZFVMAFNPJMF-UHFFFAOYSA-N
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Description

6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, also known as CFCO, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of compounds with structures similar to 6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one in antimicrobial applications. For example, a study synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, which showed potent antimicrobial activity against a range of bacterial and fungal strains. The study indicates that fluoro-substituted coumarin rings, akin to the structure of the compound , could significantly enhance antimicrobial efficacy (Ansari & Khan, 2017).

Biological Activity

Compounds with similar structures have been synthesized and shown remarkable biological activities, such as antibacterial, antioxidant, and anti-TB properties. A study involving the synthesis of a compound with a related structure demonstrated significant anti-TB activity and superior anti-microbial properties, suggesting potential applications in drug development for treating tuberculosis and other bacterial infections (Mamatha S.V et al., 2019).

Anticancer Agents

Another area of application is in the synthesis of potential anticancer agents. Oxadiazoles and chromenes, which are part of the compound's structure, are known for their pharmacological properties, including antimicrobial and anticancer activities. Research into these compounds has led to the discovery of molecules with apoptosis-inducing capabilities, highlighting their potential as anticancer agents (Cai, Drewe, & Kasibhatla, 2006).

Fluorescent Chemosensors

The compound's structural motifs are also relevant in the development of fluorescent chemosensors, especially for detecting ions such as fluoride. Novel polymers containing oxadiazole units have been synthesized for this purpose, showing high sensitivity and selectivity towards fluoride ions, which could be beneficial in environmental monitoring and biochemical assays (Gang Zhou et al., 2005).

Photophysical Properties

The compound's structure is conducive to the synthesis of organic dyes and fluorophores with potential applications in photonic and electronic devices due to their emission properties. Research into similar structures has led to the development of compounds that exhibit strong blue emission in solution, which could be utilized in OLEDs and other optoelectronic devices (Teimouri, 2011).

properties

IUPAC Name

6-chloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8ClFN2O3/c18-11-4-5-14-10(6-11)8-13(17(22)23-14)16-21-20-15(24-16)9-2-1-3-12(19)7-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQZFVMAFNPJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

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